ZINC nitrate

Description

Properties

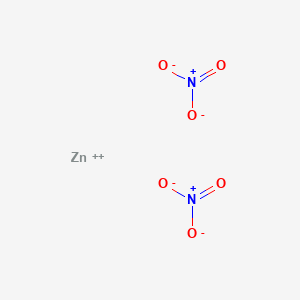

IUPAC Name |

zinc;dinitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.Zn/c2*2-1(3)4;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDPHDOFVYQSGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(NO3)2, Array, N2O6Zn | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | zinc nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_nitrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890636 | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc nitrate is a colorless crystalline solid. Noncombustible, but accelerates the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used as a catalyst in the manufacture of other chemicals, in medicine, and in dyes., Dry Powder; Liquid, Colorless solid; [ICSC] White solid; mp = 45.5 deg C (trihydrate); [HSDB], COLOURLESS CRYSTALS OR POWDER. | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOLUBILITY: 184.3 G/100 CC WATER @ 20 °C /HEXAHYDRATE/, Soluble in alcohol., In water, 93 g/100g., Solubility in water, g/100ml at 20 °C: 200 (very good) | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.07 at 68 °F (USCG, 1999) - Denser than water; will sink, DENSITY: 2.065 G/CU CM @ 14 °C /HEXAHYDRATE/, Relative density (water = 1): 2.07 (hexahydrate) | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White powder | |

CAS No. |

7779-88-6 | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EDO66F5U49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

97 °F (USCG, 1999), -18 °C /hydrate/, ~110 °C | |

| Record name | ZINC NITRATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4815 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINC NITRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1056 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINC NITRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1206 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-Depth Technical Guide to Anhydrous Zinc Nitrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

Anhydrous zinc nitrate (B79036), Zn(NO₃)₂, is a versatile and highly reactive inorganic compound utilized in a multitude of laboratory settings. Its utility spans from the synthesis of advanced materials to its application as a catalyst in organic reactions. This guide provides a comprehensive overview of its core properties, detailed experimental protocols for its synthesis and application, and insights into its role in biological signaling pathways, making it a valuable resource for professionals in research and drug development.

Core Properties of Anhydrous Zinc Nitrate

Anhydrous this compound is a white, crystalline solid that is highly hygroscopic, readily absorbing moisture from the atmosphere to form various hydrates.[1][2] Its reactivity and solubility in various organic solvents make it a useful precursor and catalyst in numerous chemical transformations.

Physicochemical Properties

A summary of the key quantitative data for anhydrous this compound is presented in the table below for easy reference and comparison.

| Property | Value | Citations |

| Chemical Formula | Zn(NO₃)₂ | [3] |

| Molar Mass | 189.36 g/mol | [1] |

| Appearance | White, crystalline solid | [2] |

| Melting Point | ~110 °C (Decomposes) | [1][4] |

| Decomposition Temperature | Starts around 240-300 °C | [5][6] |

| Solubility in Water | Highly soluble | [1] |

| Solubility in Organic Solvents | Soluble in ethanol (B145695), methanol, acetonitrile, and ethyl acetate. | [1][5] |

| Crystal Structure | Orthorhombic or Cubic |

Note: Some sources indicate that anhydrous this compound decomposes upon melting. The provided melting point should be considered a decomposition point.

Chemical Reactivity

Anhydrous this compound is a strong oxidizing agent. Its thermal decomposition yields zinc oxide (ZnO), nitrogen dioxide (NO₂), and oxygen (O₂).[3][6] The reaction is as follows:

2 Zn(NO₃)₂(s) → 2 ZnO(s) + 4 NO₂(g) + O₂(g)[6]

Its hygroscopic nature is a critical consideration for laboratory use, as the presence of water can significantly alter its reactivity and the outcome of chemical processes.[1] Therefore, storage in a dry, inert atmosphere is imperative.

Experimental Protocols

Detailed methodologies for the synthesis of anhydrous this compound and its application in the synthesis of coordination polymers are provided below. These protocols are intended for use by trained professionals in a laboratory setting with appropriate safety precautions.

Synthesis of Anhydrous this compound

This protocol describes the synthesis of anhydrous this compound from zinc metal and dinitrogen tetroxide.[7]

Materials:

-

Zinc metal (granular or powder, high purity)

-

Dinitrogen tetroxide (N₂O₄)

-

Anhydrous solvent (e.g., ethyl acetate)

-

Schlenk flask and line

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum pump

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), add 5 g of freshly cleaned zinc metal to a Schlenk flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add 10 mL of liquid dinitrogen tetroxide to the flask with continuous stirring. A white, fine-crystalline substance will begin to form on the surface of the zinc metal.[7]

-

Allow the reaction to proceed for 10-15 minutes. The liquid may turn green due to the formation of nitrogen trioxide (N₂O₃).[7]

-

After the initial reaction subsides, remove the ice bath and allow the mixture to slowly warm to room temperature.

-

Continue stirring for several hours to ensure the reaction goes to completion.

-

Once the reaction is complete, carefully remove the excess dinitrogen tetroxide under reduced pressure.

-

Heat the resulting white solid at 100 °C under vacuum for 6 hours to remove any remaining traces of dinitrogen tetroxide.[7]

-

The final product is a free-flowing white powder of anhydrous this compound. Store the product in a tightly sealed container under an inert atmosphere.

Synthesis of a Zinc-Based Metal-Organic Framework (MOF)

This protocol provides a general method for the synthesis of a zinc-based MOF using anhydrous this compound and an organic linker.

Materials:

-

Anhydrous this compound

-

Organic linker (e.g., terephthalic acid)

-

Solvent (e.g., N,N-dimethylformamide - DMF)

-

Teflon-lined stainless steel autoclave

-

Oven

-

Centrifuge

-

Vacuum oven

Procedure:

-

In a glass vial, dissolve a stoichiometric amount of the organic linker in DMF.

-

In a separate vial, dissolve the corresponding amount of anhydrous this compound in DMF.

-

Combine the two solutions and sonicate for 10-15 minutes to ensure a homogeneous mixture.

-

Transfer the resulting solution to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 80-150 °C).

-

Maintain the temperature for the specified reaction time (typically 12-72 hours).

-

After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

-

Collect the crystalline product by centrifugation.

-

Wash the product several times with fresh DMF and then with a more volatile solvent like ethanol or acetone (B3395972) to remove unreacted starting materials and residual DMF.

-

Dry the final MOF product in a vacuum oven at a suitable temperature to remove the solvent.

Role in Cellular Signaling

Zinc ions (Zn²⁺) are now recognized as important signaling molecules in a variety of cellular processes. The concentration of intracellular free zinc is tightly regulated by a complex network of proteins, including zinc transporters and metallothioneins. Anhydrous this compound, as a source of zinc ions, can be used in laboratory settings to study these signaling pathways.

Zinc Signaling Pathway

Extracellular zinc can initiate intracellular signaling cascades through the activation of a G-protein coupled receptor known as the zinc-sensing receptor (ZnR) or GPR39. This activation leads to a cascade of events that can influence cell proliferation, differentiation, and survival. The homeostasis of intracellular zinc is maintained by two families of transporters: the ZIP (Zrt- and Irt-like protein) family, which imports zinc into the cytoplasm, and the ZnT (Zinc Transporter) family, which exports zinc from the cytoplasm.

Applications in Drug Development and Research

The unique properties of anhydrous this compound make it a valuable tool in various aspects of drug development and scientific research.

-

Catalysis in Organic Synthesis: Anhydrous this compound can act as a Lewis acid catalyst in a variety of organic reactions, including the synthesis of heterocyclic compounds and other transformations relevant to medicinal chemistry.

-

Precursor for Nanomaterials: It is widely used as a precursor for the synthesis of zinc oxide nanoparticles and nanostructures. These materials are being investigated for applications in drug delivery, bioimaging, and as antimicrobial agents.

-

Synthesis of Coordination Polymers and MOFs: Anhydrous this compound is a key component in the synthesis of MOFs, which are porous materials with potential applications in drug storage and controlled release.

-

Studying Zinc Signaling: As a soluble source of zinc ions, it can be used to investigate the role of zinc in cellular signaling pathways, providing insights into disease mechanisms and potential therapeutic targets.

High-Throughput Screening Workflow

In drug discovery, high-throughput screening (HTS) is employed to rapidly assess the activity of large numbers of compounds. A workflow for screening compounds that interact with zinc-dependent biological targets is outlined below.

Safety and Handling

Anhydrous this compound is a strong oxidizer and can cause fire or explosion in contact with combustible materials. It is also harmful if swallowed or inhaled and causes skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials. All work with anhydrous this compound should be conducted in a fume hood.

References

- 1. This compound - Sciencemadness Wiki [sciencemadness.org]

- 2. byjus.com [byjus.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Industrial Grade this compound - High Purity 99%%, Affordable Price [dhairyainternational.in]

- 5. This compound [chemister.ru]

- 6. quora.com [quora.com]

- 7. inorganic chemistry - How to synthesize anhydrous zinc(II) nitrate? - Chemistry Stack Exchange [chemistry.stackexchange.com]

chemical formula and structure of zinc nitrate hexahydrate

This technical guide provides a comprehensive overview of the chemical and physical properties of zinc nitrate (B79036) hexahydrate, targeting researchers, scientists, and professionals in drug development. The document details its chemical formula, structure, and key quantitative data, alongside detailed experimental protocols for its synthesis and analysis.

Chemical Formula and Structure

The chemical formula for zinc nitrate hexahydrate is Zn(NO₃)₂·6H₂O .[1][2][3][4] This formula indicates that each formula unit of this compound is associated with six molecules of water of hydration.

The structure of solid this compound hexahydrate consists of a central zinc(II) ion (Zn²⁺) coordinated by six water molecules in a distorted octahedral geometry. The nitrate ions (NO₃⁻) are not directly bonded to the zinc ion but are present in the crystal lattice. In aqueous solutions, the zinc ion exists as the hexaaquazinc(II) complex ion, [Zn(H₂O)₆]²⁺.

Quantitative Data

The following table summarizes the key quantitative properties of this compound hexahydrate:

| Property | Value | Units |

| Molar Mass | 297.49 | g/mol |

| Appearance | Colorless, deliquescent crystals | - |

| Density | 2.065 | g/cm³ |

| Melting Point | 36.4 | °C |

| Boiling Point | ~125 (decomposes) | °C |

| Solubility in Water | 184.3 (at 20 °C) | g/100 mL |

| pH (5% solution) | ~5.1 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound hexahydrate.

3.1. Synthesis of this compound Hexahydrate

This compound hexahydrate can be synthesized by the reaction of zinc oxide with nitric acid.

-

Materials:

-

Zinc oxide (ZnO)

-

Concentrated nitric acid (HNO₃)

-

Distilled water

-

Beaker

-

Stirring rod

-

Heating plate

-

Crystallizing dish

-

-

Procedure:

-

Carefully add a stoichiometric amount of zinc oxide to a beaker containing a calculated volume of diluted nitric acid. The reaction is exothermic.

-

Stir the mixture gently until all the zinc oxide has dissolved.

-

If the reaction is slow, gentle heating on a heating plate can be applied.

-

Once a clear solution is obtained, transfer it to a crystallizing dish.

-

Allow the solution to cool down slowly to room temperature. Colorless crystals of this compound hexahydrate will form.

-

The crystals can be separated from the mother liquor by filtration and then dried in a desiccator.

-

3.2. Quantitative Analysis of Zinc by Complexometric Titration

The zinc content in this compound hexahydrate can be determined by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

-

Materials:

-

This compound hexahydrate sample

-

Standardized 0.01 M EDTA solution

-

Ammonia-ammonium chloride buffer (pH 10)

-

Eriochrome Black T indicator

-

Burette, pipette, conical flask

-

Distilled water

-

-

Procedure:

-

Accurately weigh a sample of this compound hexahydrate and dissolve it in a known volume of distilled water in a volumetric flask.

-

Pipette a known volume of the sample solution into a conical flask.

-

Add approximately 100 mL of distilled water and 2 mL of the ammonia (B1221849) buffer solution.

-

Add a pinch of Eriochrome Black T indicator. The solution will turn wine-red.

-

Titrate the solution with the standardized EDTA solution from the burette until the color changes from wine-red to a distinct blue. This is the endpoint.

-

Record the volume of EDTA solution used and calculate the concentration of zinc in the sample.

-

3.3. Synthesis of Zinc Oxide Nanoparticles

This compound hexahydrate is a common precursor for the synthesis of zinc oxide (ZnO) nanoparticles via a precipitation method.

-

Materials:

-

This compound hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Beakers

-

Magnetic stirrer

-

Centrifuge

-

Oven or furnace

-

-

Procedure:

-

Prepare a 0.2 M aqueous solution of this compound hexahydrate.

-

Prepare a 0.4 M aqueous solution of sodium hydroxide.

-

While vigorously stirring the this compound solution at room temperature, add the sodium hydroxide solution dropwise. A white precipitate of zinc hydroxide (Zn(OH)₂) will form.

-

Continue stirring the suspension for 2 hours to age the precipitate.

-

Separate the precipitate by centrifugation.

-

Wash the precipitate several times with distilled water to remove any unreacted ions, followed by a final wash with ethanol.

-

Dry the precipitate in an oven at 80-100 °C to obtain zinc hydroxide powder.

-

Calcine the dried zinc hydroxide powder in a furnace at a temperature of 300-500 °C to yield ZnO nanoparticles. The thermal decomposition reaction is: Zn(OH)₂ → ZnO + H₂O.

-

Visualization of Logical Relationships

The following diagrams illustrate key processes and relationships involving this compound hexahydrate.

References

physical and chemical properties of zinc nitrate solution

An In-depth Technical Guide to the Physical and Chemical Properties of Zinc Nitrate (B79036) Solution

Introduction

Zinc nitrate, with the chemical formula Zn(NO₃)₂, is an inorganic salt that serves as a critical precursor and reagent in numerous scientific and industrial applications. Typically encountered as the hexahydrate, Zn(NO₃)₂·6H₂O, this colorless, crystalline solid is highly soluble in water and alcohol.[1][2] Its utility is particularly pronounced in the fields of materials science, chemical synthesis, and pharmacology. In drug development and research, this compound is frequently employed as a precursor for the synthesis of zinc oxide (ZnO) nanoparticles, which are explored for applications in drug delivery, bio-imaging, and as antimicrobial agents.[3][4] This guide provides a comprehensive overview of the core physical and chemical properties of aqueous this compound solutions, detailed experimental protocols, and its applications relevant to researchers and drug development professionals.

Physical Properties

This compound solutions are colorless and odorless. The properties of the solid hydrate, which is the typical starting material for creating these solutions, are summarized below, followed by the properties of the aqueous solution itself.

Table 1: Physical Properties of this compound and its Hydrates

| Property | Value |

|---|---|

| Chemical Formula | Zn(NO₃)₂ |

| Molar Mass (Anhydrous) | 189.36 g/mol [1] |

| Molar Mass (Hexahydrate) | 297.49 g/mol [1] |

| Appearance | Colorless, deliquescent crystals[1][5] |

| Melting Point (Hexahydrate) | 36.4 °C[1][2] |

| Boiling Point (Hexahydrate) | ~125 °C (decomposes)[1][2][6] |

| Solubility in Water (Hexahydrate) | 184.3 g / 100 mL at 20 °C[1][5] |

| Solubility | Very soluble in alcohol[1] |

Table 2: Density of Aqueous this compound Solutions at 18°C

| Concentration (% w/w) | Density (g/cm³) |

|---|---|

| 2 | 1.0154 |

| 4 | 1.0322 |

| 6 | 1.0496 |

| 8 | 1.0675 |

| 10 | 1.0859 |

| 12 | 1.1048 |

| 18 | 1.1652 |

| 20 | 1.1865 |

| 25 | 1.2427 |

| 30 | 1.3029 |

| 35 | 1.3678 |

(Data sourced from the Handbook of Chemistry and Physics)[7]

Chemical Properties

Acidity and Hydrolysis

When dissolved in water, this compound dissociates into zinc cations (Zn²⁺) and nitrate anions (NO₃⁻).[8] The zinc ion undergoes hydrolysis, reacting with water to produce H⁺ ions, which renders the solution acidic.[9][10][11] This is characteristic of a salt formed from a strong acid (nitric acid) and a weak base (zinc hydroxide).[9][12] A 17% zinc solution (equivalent to 50% Zn(NO₃)₂) typically exhibits a pH in the range of 2.5 to 4.0.[13]

The hydrolysis reaction can be represented as: Zn²⁺(aq) + 2H₂O(l) ⇌ Zn(OH)₂(s) + 2H⁺(aq)[10]

Reactions in Aqueous Solution

Aqueous this compound participates in several key chemical reactions, primarily double displacement reactions that result in the formation of precipitates.

-

Reaction with Hydroxides : Adding a strong base like sodium hydroxide (B78521) (NaOH) or a weak base like ammonia (B1221849) (NH₃) to a this compound solution results in the formation of a white precipitate of zinc hydroxide (Zn(OH)₂).[14]

-

Zn(NO₃)₂(aq) + 2NaOH(aq) → Zn(OH)₂(s) + 2NaNO₃(aq)

-

-

Reaction with Carbonates : The reaction with sodium carbonate (Na₂CO₃) produces a white precipitate of zinc carbonate (ZnCO₃).[1][14]

-

Zn(NO₃)₂(aq) + Na₂CO₃(aq) → ZnCO₃(s) + 2NaNO₃(aq)[1]

-

-

Reaction with Sulfides : Introducing a sulfide (B99878) source, such as sodium sulfide (Na₂S), ammonium (B1175870) sulfide ((NH₄)₂S), or hydrogen sulfide (H₂S), yields an insoluble white precipitate of zinc sulfide (ZnS).[14][15]

-

Zn(NO₃)₂(aq) + (NH₄)₂S(aq) → ZnS(s) + 2NH₄NO₃(aq)[16]

-

Thermal Decomposition

Upon heating, solid this compound undergoes thermal decomposition. It does not boil but breaks down to form solid zinc oxide (ZnO), nitrogen dioxide gas (NO₂), and oxygen gas (O₂).[1][17][18][19] This reaction is fundamental to the synthesis of ZnO nanoparticles from a this compound precursor.[1]

The balanced chemical equation is: 2Zn(NO₃)₂(s) → 2ZnO(s) + 4NO₂(g) + O₂(g)[17][18][19]

Applications in Drug Development: Precursor for ZnO Nanoparticles

One of the most significant applications of this compound for researchers is its role as a precursor in the synthesis of zinc oxide nanoparticles (ZnO-NPs).[20] ZnO-NPs are of great interest in the biomedical field due to their biocompatibility, low toxicity, and unique electronic and photochemical properties.[4] They are extensively investigated for use in targeted drug delivery, as anti-cancer agents, and in bio-imaging.[3][4] The synthesis often involves a precipitation reaction followed by calcination, where this compound solution is treated with a base to precipitate zinc hydroxide, which is then heated to yield ZnO.[21][22][23]

Experimental Protocols

Synthesis of Zinc Oxide Nanoparticles via Chemical Precipitation

This protocol outlines a common method for synthesizing ZnO nanoparticles using this compound, adapted from several cited experimental procedures.[21][22][24]

Materials:

-

This compound hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Magnetic stirrer and hot plate

-

Centrifuge

-

Muffle furnace

Methodology:

-

Preparation of Precursor Solutions:

-

Precipitation:

-

Place the this compound solution on a magnetic stirrer and maintain vigorous stirring at room temperature.[21]

-

Slowly add the hydroxide solution dropwise to the this compound solution. A white suspension of zinc hydroxide (Zn(OH)₂) will form immediately.[21][22]

-

Continue the reaction under constant stirring for approximately 2 hours to ensure completion.[22]

-

-

Separation and Washing:

-

Allow the white precipitate to settle overnight, then carefully decant the supernatant liquid.[22]

-

Alternatively, centrifuge the suspension (e.g., at 8000 rpm for 10 minutes) to separate the precipitate.[23]

-

Wash the collected precipitate three times with deionized water to remove byproducts and unreacted ions. Centrifuge the mixture after each wash.[22]

-

-

Drying and Calcination:

-

Dry the washed precipitate in an oven at approximately 80-100 °C overnight. This step begins the conversion of Zn(OH)₂ to ZnO.[22]

-

Calcine the dried white powder in a muffle furnace at a temperature of 500 °C for 3 hours. This final heating step completes the thermal decomposition of the hydroxide into crystalline zinc oxide nanoparticles.[23][24]

-

Zn(OH)₂(s) → ZnO(s) + H₂O(g)

-

Visualizations

Caption: Workflow for ZnO nanoparticle synthesis.

Caption: Key reactions of aqueous this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. Recent Advances in Zinc Oxide Nanoparticles (ZnO NPs) for Cancer Diagnosis, Target Drug Delivery, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Zn(NO3)2 | CID 24518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 8. m.youtube.com [m.youtube.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. assets.greenbook.net [assets.greenbook.net]

- 14. Aqueous Reactions: this compound [chemedx.org]

- 15. brainly.com [brainly.com]

- 16. m.youtube.com [m.youtube.com]

- 17. quora.com [quora.com]

- 18. What happens when this compound is heated? | Filo [askfilo.com]

- 19. brainly.com [brainly.com]

- 20. Uses and Applications of this compound Explained [amizaraspecialitychemicals.co.in]

- 21. Synthesis of ZnO Nanoparticles by Precipitation Method – Oriental Journal of Chemistry [orientjchem.org]

- 22. erpublications.com [erpublications.com]

- 23. mdpi.com [mdpi.com]

- 24. instanano.com [instanano.com]

An In-depth Technical Guide to the Solubility of Zinc Nitrate in Ethanol for Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc nitrate (B79036) in ethanol (B145695), a critical parameter for a wide range of experimental applications, from the synthesis of nanomaterials to its potential role in biological systems. This document outlines the physicochemical properties of zinc nitrate, summarizes available solubility data, presents detailed experimental protocols, and explores the relevant context of zinc signaling pathways in drug development.

Physicochemical Properties of this compound

This compound is an inorganic salt that is commercially available in both anhydrous and hydrated forms, with the hexahydrate (Zn(NO₃)₂·6H₂O) being the most common. It is a colorless, crystalline solid that is highly deliquescent.[1][2] While it is non-combustible, it acts as an oxidizer and can accelerate the combustion of other materials.[3]

A key characteristic of this compound for laboratory use is its solubility in both water and alcohols, including ethanol.[1][2][3][4] This property makes it a versatile precursor in various chemical syntheses.

Solubility of this compound in Ethanol

Table 1: Qualitative and Practical Solubility Data of this compound in Ethanol

| Parameter | Value/Observation | Source(s) |

| Qualitative Solubility | Soluble / Very soluble in alcohol | [1][2][3][4] |

| Form | Typically used as this compound Hexahydrate (Zn(NO₃)₂·6H₂O) | [1] |

| Practical Concentration in Nanoparticle Synthesis | Solutions are often prepared by dissolving a specific molar quantity in a given volume of ethanol. For example, 10 mmol (2.98 g of hexahydrate) in 100 mL of ethanol has been used. |

Note: The lack of precise solubility data underscores the importance of empirical determination for specific experimental conditions, as outlined in the protocols below.

Experimental Protocols

Protocol for Determining the Solubility of this compound in Ethanol

This protocol describes a gravimetric method to determine the solubility of this compound in ethanol at a specific temperature.

Materials:

-

This compound hexahydrate (Zn(NO₃)₂·6H₂O)

-

Absolute ethanol

-

Thermostatically controlled water bath or shaker

-

Sealed glass vials

-

Analytical balance

-

Drying oven

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with ethanol)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound hexahydrate to a series of sealed glass vials containing a known volume of absolute ethanol.

-

Place the vials in a thermostatic shaker set to the desired temperature.

-

Allow the mixture to equilibrate for at least 24 hours with continuous agitation to ensure saturation.

-

-

Sample Collection:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear liquid phase) using a pre-weighed, pre-heated syringe fitted with a filter to avoid transferring any solid particles.

-

-

Gravimetric Analysis:

-

Dispense the collected supernatant into a pre-weighed, dry container.

-

Weigh the container with the solution to determine the mass of the collected solution.

-

Carefully evaporate the ethanol in a drying oven at a temperature below the decomposition point of this compound (e.g., 70-80°C) until a constant weight of the dried this compound is achieved.

-

Weigh the container with the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight of the container with the dried salt.

-

Calculate the mass of the ethanol by subtracting the mass of the dissolved this compound from the total mass of the solution.

-

Express the solubility in grams of this compound per 100 g of ethanol.

-

Protocol for the Synthesis of Zinc Oxide (ZnO) Nanoparticles using this compound in Ethanol

This protocol provides an example of a common application of a this compound solution in ethanol.

Materials:

-

This compound hexahydrate (Zn(NO₃)₂·6H₂O)

-

Potassium hydroxide (B78521) (KOH) or another suitable base

-

Absolute ethanol

-

Deionized water

-

Magnetic stirrer and hotplate

-

Centrifuge

Procedure:

-

Precursor Solution Preparation:

-

Dissolve a specific amount of this compound hexahydrate in absolute ethanol to achieve the desired concentration (e.g., 0.1 M). Stir until fully dissolved.

-

-

Base Solution Preparation:

-

Separately, dissolve a stoichiometric amount of potassium hydroxide in ethanol.

-

-

Reaction:

-

Slowly add the KOH solution dropwise to the this compound solution while stirring vigorously at room temperature. A white precipitate of zinc hydroxide will form.

-

-

Washing and Collection:

-

Collect the precipitate by centrifugation.

-

Wash the precipitate several times with ethanol to remove any unreacted precursors and byproducts.

-

-

Conversion to ZnO:

-

Dry the collected precipitate and then anneal it at a high temperature (e.g., 300-500°C) to convert the zinc hydroxide to zinc oxide nanoparticles.

-

Role in Drug Development: Zinc Signaling Pathways

Zinc is an essential trace element that plays a crucial role in numerous biological processes, acting not only as a structural component of proteins but also as a dynamic signaling molecule, often referred to as a "second messenger".[5][6] The intracellular concentration of free zinc is tightly regulated by two families of transporters: the ZIP family, which increases cytosolic zinc, and the ZnT family, which decreases it.

Dysregulation of zinc homeostasis is implicated in various diseases, making the modulation of zinc signaling a potential therapeutic target.[6] Zinc ions can influence key signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) / Extracellular Signal-Regulated Kinase (ERK) Pathway: This pathway is critical for cell proliferation, differentiation, and survival. Zinc has been shown to activate the MAPK/ERK pathway.[5][7]

-

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is central to cell growth and survival. Zinc can also activate the PI3K/Akt pathway, thereby inhibiting apoptosis.[5]

The ability to prepare well-defined solutions of zinc salts like this compound in biocompatible solvents such as ethanol is crucial for studying these pathways and for the development of zinc-based therapeutic agents.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows generated using Graphviz (DOT language).

Caption: A simplified diagram of a general zinc signaling pathway.

Caption: Workflow for determining the solubility of this compound in ethanol.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. byjus.com [byjus.com]

- 4. This compound | Zn(NO3)2 | CID 24518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of Zinc Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc nitrate (B79036), with a particular focus on its hydrated form, zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of zinc oxide nanoparticles, catalysis, and the preparation of pharmaceutical intermediates.

Executive Summary

The thermal decomposition of this compound hexahydrate is a multi-step process that begins with melting and proceeds through dehydration, the formation of basic this compound intermediates, and culminates in the formation of zinc oxide. The precise temperatures of these transformations are influenced by experimental conditions such as heating rate and atmosphere. This guide summarizes the key decomposition stages, provides detailed experimental protocols for thermal analysis, and visualizes the decomposition pathway.

Quantitative Data on Thermal Decomposition

The thermal decomposition of this compound hexahydrate has been characterized by several key temperature-dependent events. The data, primarily obtained from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), is summarized below.

| Decomposition Stage | Temperature Range (°C) | Key Observations |

| Melting of Hexahydrate | ~36.4 | Endothermic transition from solid to liquid phase. |

| Dehydration | 40 - ~250 | Stepwise loss of water molecules. Intermediate hydrates such as tetrahydrate and dihydrate may form.[1][2] |

| Formation of Basic this compound | 115 - ~235 | Formation of intermediate compounds like Zn(NO₃)₂·2Zn(OH)₂.[3] This stage can overlap with the final stages of dehydration. |

| Decomposition of Nitrate | 240 - 500 | Major decomposition of the nitrate group to form zinc oxide (ZnO).[4] |

| Final Formation of Zinc Oxide | >300 | Evolution of nitrogen dioxide (NO₂) and oxygen (O₂), leaving a residue of zinc oxide. The major decomposition of the nitrate ion for the hexahydrate is noted to occur at 312°C.[5] |

Thermal Decomposition Pathway

The thermal decomposition of this compound hexahydrate is not a single-step reaction but a sequence of overlapping physical and chemical changes. The process can be visualized as follows:

Experimental Protocols

The primary techniques for studying the thermal decomposition of this compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines a typical experimental setup for analyzing the thermal decomposition of this compound hexahydrate.

Objective: To determine the temperature and mass loss associated with the different stages of decomposition.

Instrumentation: A simultaneous TGA/DSC instrument is ideal.

Experimental Parameters:

-

Sample Mass: 10-15 mg[6]

-

Crucible: Alumina or ceramic crucible[1]

-

Atmosphere: Dry air or an inert gas such as helium or nitrogen.[3]

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used.[6]

-

Temperature Range: Ambient to 800 °C.[6]

-

Gas Flow Rate: 50-100 mL/min.

Procedure:

-

Accurately weigh 10-15 mg of this compound hexahydrate into the crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Purge the furnace with the selected gas for a sufficient time to ensure a stable atmosphere.

-

Begin the temperature program, heating from ambient temperature to 800 °C at a rate of 10 °C/min.

-

Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting TGA curve for mass loss steps and the DSC curve for endothermic and exothermic events.

The following diagram illustrates the general workflow for this experimental protocol.

Chemical Reactions

The overall chemical reaction for the thermal decomposition of anhydrous this compound is:

2Zn(NO₃)₂(s) → 2ZnO(s) + 4NO₂(g) + O₂(g)[4][7][8]

For the hexahydrate, the initial steps involve the loss of water:

Zn(NO₃)₂·6H₂O(s) → Zn(NO₃)₂·xH₂O(s) + (6-x)H₂O(g)

This is followed by the formation of basic nitrates and subsequent decomposition to zinc oxide.

Conclusion

The thermal decomposition of this compound is a complex process involving multiple, often overlapping, stages. A thorough understanding of the decomposition temperatures and pathways, as outlined in this guide, is essential for controlling the synthesis of zinc-based materials and for the safe handling of this compound at elevated temperatures. The provided experimental protocols offer a starting point for researchers to investigate the thermal properties of this versatile compound.

References

- 1. akjournals.com [akjournals.com]

- 2. On the thermal decomposition of Zn(NO3)2·6H2O and its deuterated analogue | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. E.s.r. investigation of the thermal decomposition of this compound hexahydrate - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. quora.com [quora.com]

- 8. What happens when this compound is heated? | Filo [askfilo.com]

An In-depth Technical Guide to the Acidic Nature of Zinc Nitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the acidic properties of aqueous zinc nitrate (B79036) solutions. The inherent acidity arises from the hydrolysis of the hydrated zinc ion, a phenomenon critical to understand in various chemical and pharmaceutical applications, including drug formulation and synthesis. This document details the underlying chemical principles, presents quantitative data on solution pH, and provides explicit experimental protocols for measurement and characterization.

The Chemistry of Acidity in Zinc Nitrate Solutions

This compound (Zn(NO₃)₂) is the salt of a strong acid (nitric acid, HNO₃) and a weak base (zinc hydroxide (B78521), Zn(OH)₂). When dissolved in water, this compound fully dissociates into zinc ions (Zn²⁺) and nitrate ions (NO₃⁻). The nitrate ion is the conjugate base of a strong acid and, therefore, does not react with water. However, the zinc ion undergoes hydration in an aqueous environment, forming the hexaaquazinc(II) complex ion, [Zn(H₂O)₆]²⁺.

It is the hexaaquazinc(II) ion that imparts the acidic nature to the solution. The high charge density of the small Zn²⁺ ion polarizes the surrounding water molecules, weakening the O-H bonds. This facilitates the donation of a proton (H⁺) from a coordinated water molecule to a solvent water molecule, a process known as hydrolysis. This release of hydronium ions (H₃O⁺) results in a decrease in the solution's pH.

The primary hydrolysis reaction is represented by the following equilibrium:

[Zn(H₂O)₆]²⁺(aq) + H₂O(l) ⇌ [Zn(H₂O)₅(OH)]⁺(aq) + H₃O⁺(aq)

The equilibrium constant for this reaction is the acid dissociation constant (Ka) of the hydrated zinc ion.

Quantitative Data: pH and Acid Dissociation Constant

The acidity of a this compound solution is dependent on its concentration. The acid dissociation constant (Ka) for the hexaaquazinc(II) ion is a critical parameter for quantifying this acidity.

The hydrolysis constant (log K) for the first deprotonation of the hydrated zinc ion is approximately -8.96. This can be used to calculate the Ka value:

Ka = 10⁻⁸.⁹⁶ ≈ 1.1 x 10⁻⁹

Using this Ka value, the theoretical pH of this compound solutions at various concentrations can be calculated. The following table summarizes these calculated pH values, providing a useful reference for laboratory work. For a 17% zinc solution, which corresponds to approximately a 50% this compound solution, the pH is typically in the range of 2.5 to 4.0[1].

| This compound Concentration (mol/L) | Calculated pH |

| 1.0 | 4.48 |

| 0.5 | 4.63 |

| 0.1 | 5.00 |

| 0.01 | 5.48 |

| 0.001 | 5.98 |

Experimental Protocols

Accurate determination of the pH and acidity of this compound solutions is crucial for many research and development applications. The following are detailed methodologies for these measurements.

pH Measurement Using a pH Meter

This protocol outlines the steps for the precise measurement of the pH of a this compound solution using a standard laboratory pH meter.

Materials:

-

pH meter with a glass electrode

-

Calibration buffer solutions (e.g., pH 4.01, 7.00, and 10.01)

-

Beakers

-

Magnetic stirrer and stir bar (optional)

-

Deionized water

-

This compound solution of known concentration

Procedure:

-

Calibration of the pH Meter:

-

Rinse the electrode with deionized water and gently blot it dry with a lint-free tissue.

-

Immerse the electrode in the pH 7.00 buffer solution.

-

Allow the reading to stabilize and then calibrate the meter to the buffer value.

-

Rinse the electrode again with deionized water and blot dry.

-

Immerse the electrode in the pH 4.01 buffer solution.

-

Allow the reading to stabilize and calibrate the meter.

-

For alkaline measurements, a third calibration point at pH 10.01 is recommended.

-

-

Sample Measurement:

-

Place a known volume of the this compound solution into a clean beaker. If using a magnetic stirrer, add a stir bar.

-

Rinse the calibrated electrode with deionized water and then with a small amount of the sample solution.

-

Immerse the electrode in the this compound solution, ensuring the electrode bulb is fully submerged.

-

If stirring, maintain a gentle and constant speed to ensure homogeneity without creating a vortex.

-

Allow the pH reading to stabilize. This is typically indicated by a stable digital display.

-

Record the pH value and the temperature of the solution.

-

After measurement, rinse the electrode thoroughly with deionized water and store it in the appropriate storage solution.

-

Determination of Acidity by Titration

This protocol describes the determination of the total acidity of a this compound solution via titration with a standardized strong base, such as sodium hydroxide (NaOH). The endpoint is determined potentiometrically.

Materials:

-

Buret (50 mL)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Beakers (150 mL or 250 mL)

-

Volumetric pipettes

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

This compound solution of known concentration

Procedure:

-

Sample Preparation:

-

Pipette a precise volume (e.g., 50.0 mL) of the this compound solution into a beaker.

-

Add a magnetic stir bar to the beaker.

-

-

Titration Setup:

-

Rinse the buret with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip.

-

Record the initial volume of the NaOH solution in the buret.

-

Place the beaker with the this compound solution on the magnetic stirrer and immerse the calibrated pH electrode.

-

Begin gentle stirring.

-

-

Titration:

-

Add the NaOH solution from the buret in small increments (e.g., 0.5-1.0 mL).

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly, reduce the increment size of the titrant.

-

Continue the titration until the pH reaches a stable value in the alkaline region (e.g., pH 11-12). The equivalence point for the hydrolysis of the hydrated zinc ion is often observed around pH 8.2-8.3.

-

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

The equivalence point can be determined from the inflection point of the titration curve or by analyzing the first or second derivative of the curve.

-

The volume of NaOH used to reach the equivalence point can be used to calculate the concentration of acidic protons released by the hydrolysis of the zinc ion.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Hydrolysis pathway of this compound in aqueous solution.

Caption: Experimental workflow for determining the acidity of a this compound solution.

References

The Role of Zinc Nitrate as an Oxidizing Agent in Chemical Reactions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of zinc nitrate (B79036) as an oxidizing agent in various chemical reactions. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its applications, mechanisms, and the quantitative aspects of its oxidative capabilities. This document summarizes key findings from recent studies, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating reaction pathways and workflows through diagrams.

Introduction to Zinc Nitrate as an Oxidizing Agent

This compound, with the chemical formula Zn(NO₃)₂, is an inorganic salt that serves as a versatile reagent in chemical synthesis.[1] While it is widely used as a source of zinc ions for the synthesis of coordination polymers and metal-organic frameworks, its role as an oxidizing agent is also significant. The oxidizing power of this compound stems from the nitrate ion (NO₃⁻), where nitrogen is in a high oxidation state (+5).[2][3] In various reactions, the nitrate ion can be reduced, thereby oxidizing the other reactant. This compound is a colorless, crystalline solid that is highly soluble in water and is often encountered as a hexahydrate, Zn(NO₃)₂·6H₂O.[1] It is classified as a strong oxidizing agent and can accelerate the combustion of other materials.[4][5][6]

This guide will delve into specific examples of reactions where this compound acts as a key component of the oxidizing system, providing detailed experimental conditions and performance metrics.

Catalytic Aerobic Oxidation of α-Hydroxy Esters

A significant application of this compound as part of a catalytic system is in the selective aerobic oxidation of α-hydroxy esters to α-keto esters. α-Keto esters are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. A study has demonstrated the efficacy of a binary catalytic system comprising this compound (Zn(NO₃)₂) and vanadyl oxalate (B1200264) (VOC₂O₄) for this transformation, using molecular oxygen as the ultimate oxidant.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the catalytic oxidation of various α-hydroxy esters and other alcohols using the Zn(NO₃)₂/VOC₂O₄ system.

Table 1: Catalytic Oxidation of Methyl DL-Mandelate [7]

| Entry | Catalyst | Conversion (%) | Selectivity (%) |

| 1 | Zn(NO₃)₂/VOC₂O₄ | 99 | >99 |

| 2 | Fe(NO₃)₃/VOC₂O₄ | 75 | >99 |

| 3 | Zn(NO₃)₂ | <5 | - |

| 4 | VOC₂O₄ | 10 | >99 |

Reaction Conditions: 10 mmol methyl DL-mandelate, 1 mmol catalyst component(s), 10 mL CH₃CN, 80 °C, O₂ balloon.

Table 2: Catalytic Oxidation of Various Alcohols [8]

| Substrate | Product | Time (h) | Conversion (%) | Selectivity (%) |

| Methyl DL-mandelate | Methyl phenylglyoxylate | 6 | 99 | >99 |

| Ethyl lactate | Ethyl pyruvate | 6 | 99 | >99 |

| Benzoin | Benzil | 6 | 99 | >99 |

| Benzyl alcohol | Benzaldehyde | 4 | >99 | >99 |

| 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 4 | >99 | >99 |

| 2-Thiophenemethanol | 2-Thiophenecarboxaldehyde | 1.5 | >99 | >99 |

| 2-Pyridinemethanol | 2-Pyridinecarboxaldehyde | 1.5 | >99 | >99 |

| Cyclohexanol | Cyclohexanone | 12 | 6 | >99 |

| 2-Amyl alcohol | 2-Pentanone | 12 | 20 | >99 |

Reaction Conditions: 5 mmol substrate, 0.25 mmol Zn(NO₃)₂, 0.25 mmol VOC₂O₄, 5 mL CH₃CN, 80 °C, 0.2 MPa O₂.[8]

Experimental Protocols

General Procedure for the Catalytic Oxidation of α-Hydroxy Esters: [8]

-

To a 25 mL autoclave, add the α-hydroxy ester (5 mmol), vanadyl oxalate dihydrate (VOC₂O₄·2H₂O, 0.25 mmol), this compound hexahydrate (Zn(NO₃)₂·6H₂O, 0.25 mmol), and acetonitrile (B52724) (CH₃CN, 5 mL).

-

Seal the autoclave and pressurize with oxygen to 0.2 MPa.

-

Stir the reaction mixture at 80 °C for the specified time (see Table 2).

-

After the reaction, cool the autoclave to room temperature.

-

Analyze the resulting mixture by gas chromatography (GC) and compare with authentic samples to determine conversion and selectivity.

In Situ ATR-IR Spectroscopy Monitoring: [7][9] The progress of the oxidation of methyl DL-mandelate can be monitored in real-time using online Attenuated Total Reflection Infrared (ATR-IR) spectroscopy.

-

Charge a reaction vessel suitable for in situ ATR-IR with methyl DL-mandelate (10 mmol), Zn(NO₃)₂ (1 mmol), VOC₂O₄ (1 mmol), and CH₃CN (10 mL).

-

Heat the mixture to 80 °C under an oxygen balloon.

-

Record the IR spectra at regular intervals. The formation of the α-keto ester is monitored by the appearance and growth of the characteristic C=O stretching bands at approximately 1694 cm⁻¹ and 1742 cm⁻¹.[7]

Proposed Reaction Mechanism and Signaling Pathway

The synergistic effect between this compound and vanadyl oxalate is crucial for the high catalytic activity. It is proposed that this compound interacts with vanadyl oxalate to generate nitric oxidative species, such as HNO₃, which then oxidize the vanadium(IV) species to active vanadium(V) species. The vanadium(V) species are the primary oxidant for the alcohol.[7]

Caption: Proposed mechanism for the Zn(NO₃)₂/VOC₂O₄ catalyzed aerobic oxidation.

Gas-Phase Oxidation of Sulfur Dioxide

This compound complexes have been shown to be effective in the gas-phase oxidation of sulfur dioxide (SO₂). This has implications for understanding atmospheric chemistry and for the development of catalysts for SO₂ removal. Mass spectrometry and theoretical calculations have revealed the different oxidative pathways.[10][11]

Quantitative Data Summary

The kinetics of the gas-phase reactions of various this compound complexes with SO₂ have been studied.

Table 3: Kinetic Data for the Reaction of this compound Complexes with SO₂ [11]

| Reactant Ion | Products | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Efficiency (k/k_coll) (%) | Branching Ratio |

| ZnO(NO₃)₂⁻ | Zn(SO₄)(NO₃)⁻ + NO₂ | 1.0 x 10⁻⁹ | 96.8 | 90:1 |

| ZnO(NO₃)₂(SO₂)⁻ | ||||

| Zn(NO₃)₂⁻ | Zn(SO₃)(NO₃)⁻ + NO₂ | 1.2 x 10⁻⁹ | 76.8 | 3.5:1 |

| Zn(SO₄)(NO₃)⁻ + NO |

Experimental Protocol

Mass Spectrometry Experiments: [12]

-

Generate the this compound anions, such as [Zn(NO₃)₃]⁻, by electrospray ionization (ESI) of a water/acetonitrile solution of this compound.

-

Isolate the desired reactant ions, for example, ZnO(NO₃)₂⁻ or Zn(NO₃)₂⁻, in a linear ion trap mass spectrometer.

-

Introduce sulfur dioxide (SO₂) as the neutral reagent into the ion trap.

-

Monitor the ion-molecule reactions over time to determine the reaction kinetics.

-

Characterize the ionic products using collision-induced dissociation (CID) experiments.

Reaction Pathway

The oxidation of SO₂ by this compound complexes can proceed through different elementary steps, including oxygen ion transfer, oxygen atom transfer, and electron transfer.[11] The following diagram illustrates a proposed pathway for the oxidation of SO₂ by the ZnO(NO₃)₂⁻ complex.

Caption: Simplified reaction pathway for the oxidation of SO₂ by ZnO(NO₃)₂⁻.

Redox Reaction with Zinc and Ammonium (B1175870) Nitrate

A classic demonstration of the oxidizing power of the nitrate group in a related context is the reaction between zinc dust and ammonium nitrate (NH₄NO₃).[13] While this compound is a product in this reaction, the fundamental redox process involves the oxidation of zinc by the nitrate ion.[13][14]

Reaction Stoichiometry and Observations

The overall reaction is: Zn(s) + NH₄NO₃(s) → N₂(g) + ZnO(s) + 2H₂O(g)

In this reaction, zinc is oxidized from an oxidation state of 0 to +2 in zinc oxide. The nitrogen in the nitrate ion is reduced. The reaction is highly exothermic.[13]

Experimental Protocol

Demonstration of the Redox Reaction: [13][14]

-

In a crucible, thoroughly mix 3 grams of fine zinc dust and 3 grams of ammonium nitrate.

-

Add a small amount of ammonium chloride as a catalyst and mix again.

-

Create a small divot in the center of the powder mixture.

-

Add a single drop of water to initiate the reaction.

-

The reaction will proceed vigorously, producing heat, light, and evolving gases.

Logical Relationship Diagram

Caption: Redox relationships in the reaction of zinc and ammonium nitrate.

Conclusion

This compound is a potent oxidizing agent, either on its own or as part of a catalytic system. Its utility in the selective oxidation of organic substrates, such as α-hydroxy esters, highlights its potential in fine chemical and pharmaceutical synthesis. Furthermore, studies on its gas-phase reactions provide valuable insights into its role in environmental and industrial processes. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals looking to harness the oxidative capabilities of this compound in their work. Further research into the scope and mechanisms of this compound-mediated oxidations is warranted to fully explore its synthetic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. webqc.org [webqc.org]

- 3. youtube.com [youtube.com]

- 4. byjus.com [byjus.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound | Zn(NO3)2 | CID 24518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Novel Effect of this compound/Vanadyl Oxalate for Selective Catalytic Oxidation of α-Hydroxy Esters to α-Keto Esters with Molecular Oxygen: An In Situ ATR-IR Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]

- 11. researchgate.net [researchgate.net]

- 12. Sulphur Dioxide Oxidation by Zinc and Zinc Oxide Nitrate/Nitrite Complexes in the Gas Phase: An Interplay between Redox‐Active Ligands and Metal.: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Deliquescent Properties of Crystalline Zinc Nitrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crystalline zinc nitrate (B79036), a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, catalysis, and materials science, exhibits pronounced deliquescent properties. Deliquescence is the process by which a solid substance absorbs moisture from the atmosphere until it dissolves in the absorbed water and forms a solution. This technical guide provides a comprehensive overview of the deliquescent behavior of crystalline zinc nitrate, focusing on its physical and chemical characteristics, the critical parameters governing its hygroscopicity, and detailed experimental protocols for their determination.

This compound is an inorganic salt with the chemical formula Zn(NO₃)₂. It is a colorless and odorless crystalline solid that is highly soluble in water and alcohol.[1][2] It is most commonly found in its hydrated form, with this compound hexahydrate (Zn(NO₃)₂·6H₂O) being the most stable and commercially available variant.[3] The presence of water of hydration significantly influences its physical properties, including its melting point and deliquescence behavior.

The deliquescent nature of this compound presents both challenges and opportunities. In pharmaceutical formulations, uncontrolled water absorption can lead to chemical degradation, altered dissolution rates, and compromised stability of the final product.[4] Conversely, its hygroscopic properties can be harnessed in applications requiring moisture control or in the synthesis of specific materials where a solution phase is desired. A thorough understanding of its deliquescent properties is therefore crucial for its effective handling, storage, and application.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of anhydrous this compound and its common hydrates is presented in Table 1. The data highlights the differences in molar mass, melting point, and solubility, all of which are pertinent to the deliquescent nature of the compound.

| Property | Anhydrous this compound (Zn(NO₃)₂) | This compound Trihydrate (Zn(NO₃)₂·3H₂O) | This compound Hexahydrate (Zn(NO₃)₂·6H₂O) |

| Molar Mass | 189.36 g/mol [3] | 243.41 g/mol | 297.49 g/mol [3] |

| Appearance | Colorless crystalline solid[3] | - | Colorless, deliquescent crystals[3] |

| Melting Point | 110 °C[3] | 45.5 °C | 36.4 °C |

| Boiling Point | Decomposes | Decomposes | ~125 °C (decomposes)[3] |

| Solubility in Water | Very soluble | 327 g/100 mL at 40 °C | 184.3 g/100 mL at 20 °C |

| Solubility in Other Solvents | Soluble in ethanol (B145695) and methanol | - | Very soluble in alcohol[3] |

Deliquescence and Critical Relative Humidity (CRH)

The deliquescence of a crystalline solid is initiated at a specific atmospheric moisture level known as the Critical Relative Humidity (CRH). Below the CRH, the solid will not absorb significant amounts of water from the air. At or above the CRH, the substance will begin to absorb water vapor until a saturated aqueous solution is formed. The CRH is a critical parameter for determining the appropriate storage and handling conditions for hygroscopic materials like this compound.

The CRH of this compound hexahydrate has been reported to be 42% at 20°C . It is important to note that the CRH is temperature-dependent, generally decreasing with an increase in temperature.

Experimental Protocols for Determining Deliquescent Properties

The determination of the deliquescent properties of crystalline this compound can be achieved through various experimental techniques. The following sections provide detailed protocols for two common and effective methods: the Gravimetric Method using Dynamic Vapor Sorption (DVS) and the Saturated Salt Solution Method.

Gravimetric Method using Dynamic Vapor Sorption (DVS)

This method involves monitoring the change in mass of a sample as it is exposed to a controlled, stepwise increase in relative humidity at a constant temperature. The point at which a sharp increase in mass is observed indicates the CRH.

4.1.1 Materials and Equipment

-

Crystalline this compound (specify hydrate (B1144303) form, e.g., hexahydrate)

-

Dynamic Vapor Sorption (DVS) analyzer with a microbalance

-

Nitrogen gas (dry)

-

Sample pans (aluminum or platinum)

-

Spatula

4.1.2 Experimental Procedure

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of crystalline this compound onto a tared DVS sample pan.

-

Instrument Setup:

-

Set the instrument temperature to the desired value (e.g., 25°C).

-

Purge the system with dry nitrogen gas to establish a baseline of 0% relative humidity (RH).

-

-

Drying Stage: Hold the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002 %/min). This ensures the removal of any surface-adsorbed water.

-

Sorption Analysis:

-

Program the DVS to increase the RH in a stepwise manner. A typical sequence would be increments of 10% RH, from 0% to 90% RH.

-

At each RH step, the sample is allowed to equilibrate until a stable mass is recorded.

-

-

Data Analysis:

-

Plot the change in mass (%) as a function of the relative humidity (%).

-

The CRH is identified as the RH value at which a sharp, significant increase in mass occurs, indicating the onset of deliquescence.

-